(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone
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Overview
Description
(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 2-position and a morpholinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and morpholinyl groups. The final step involves the formation of the methanone bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the morpholinyl and methanone groups, making it less versatile.
4-Morpholinylquinoline: Does not have the phenyl substitution, affecting its chemical properties.
Quinoline N-oxides: Oxidized derivatives with different reactivity and applications.
Uniqueness
(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular docking studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The general synthetic pathway includes:
- Formation of the Quinoline Core : Utilizing 2-phenylquinoline as a starting material.
- Methylation : Introducing a methyl group at the 8-position.
- Coupling with Morpholine : Reacting the quinoline derivative with morpholin-4-one under suitable conditions to form the target compound.
Inhibitory Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various biological targets, particularly acetyl-CoA carboxylases (ACC). For instance, derivatives have shown IC50 values in the nanomolar range, indicating potent activity.
Compound | Target | IC50 (nM) |
---|---|---|
Compound 7a | ACC1 | 189 |
Compound 7a | ACC2 | 172 |
These values suggest that the compound is comparable to established inhibitors in terms of potency .
Cytotoxicity Assays
In vitro cytotoxicity tests using human embryonic lung fibroblast (HELF) cells have demonstrated that many derivatives maintain low toxicity levels while exhibiting effective inhibition of ACC enzymes. The results from these assays are critical for evaluating the therapeutic potential and safety profile of the compound.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. The docking simulations reveal:
- Binding Affinity : The compound shows favorable binding interactions with residues in the active site of ACC enzymes.
- Hydrogen Bonding : Key hydrogen bonds form between the carbonyl groups of the compound and specific amino acids within the enzyme, enhancing binding stability.
The docking score for this compound was found to be significantly higher than that of known inhibitors, suggesting a strong potential for further development .
Case Studies
Several studies have highlighted the biological activity of quinoline derivatives, including this compound:
- Study on ACC Inhibition : A study demonstrated that modifications to the quinoline structure could enhance inhibitory effects against ACC enzymes, leading to decreased lipid synthesis in cancer cells .
- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties, indicating a broader spectrum of biological activity beyond enzyme inhibition .
- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed significant apoptosis induction, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMFVLVKVBTNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.